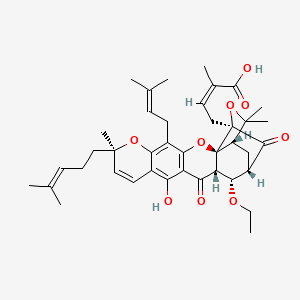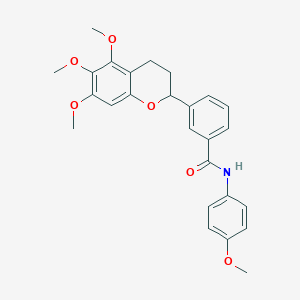
Anticancer agent 137
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 137 is a potent inhibitor of phosphoinositide 3-kinase (PI3K), exhibiting broad-spectrum anticancer activity. It induces G2/M cell cycle arrest and apoptosis by increasing levels of cleaved poly (ADP-ribose) polymerase (PARP) and caspases 3 and 7 . This compound is primarily used in cancer research due to its effectiveness in inhibiting cancer cell proliferation and inducing programmed cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 137 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound follows standard protocols for the synthesis of pharmaceutical compounds. This includes large-scale chemical synthesis in reactors, purification through crystallization or chromatography, and rigorous quality control to ensure consistency and efficacy. The production process is designed to be scalable and cost-effective, meeting the demands of research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 137 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s biological activity.
Scientific Research Applications
Anticancer agent 137 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study PI3K inhibition and its effects on cellular pathways.
Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in cancer cells.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast, lung, and prostate cancer.
Mechanism of Action
Anticancer agent 137 exerts its effects by inhibiting the PI3K pathway, which is crucial for cell growth, proliferation, and survival. By blocking PI3K activity, the compound induces G2/M cell cycle arrest and apoptosis. This is achieved through the activation of caspases 3 and 7, and the cleavage of PARP, leading to programmed cell death . The inhibition of PI3K also disrupts downstream signaling pathways, further enhancing its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
PI3K Inhibitors: Other compounds that inhibit PI3K include wortmannin, LY294002, and idelalisib.
Apoptosis Inducers: Compounds like paclitaxel and doxorubicin also induce apoptosis through different mechanisms.
Uniqueness
Anticancer agent 137 is unique due to its high potency and specificity for PI3K inhibition. Unlike other PI3K inhibitors, it effectively induces G2/M cell cycle arrest and apoptosis, making it a valuable tool in cancer research . Its broad-spectrum anticancer activity and ability to target multiple cancer types further distinguish it from similar compounds.
Properties
Molecular Formula |
C26H27NO6 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-(5,6,7-trimethoxy-3,4-dihydro-2H-chromen-2-yl)benzamide |
InChI |
InChI=1S/C26H27NO6/c1-29-19-10-8-18(9-11-19)27-26(28)17-7-5-6-16(14-17)21-13-12-20-22(33-21)15-23(30-2)25(32-4)24(20)31-3/h5-11,14-15,21H,12-13H2,1-4H3,(H,27,28) |
InChI Key |
UYVMJFWMWINCSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C3CCC4=C(C(=C(C=C4O3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


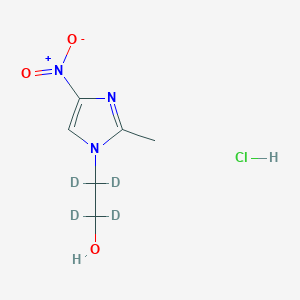

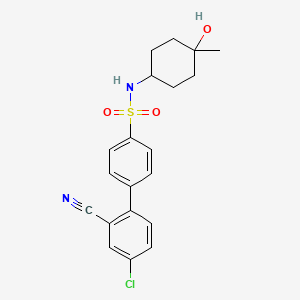


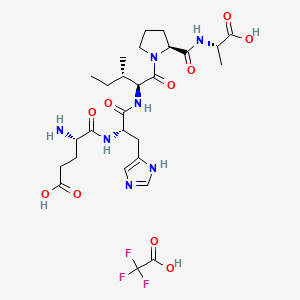
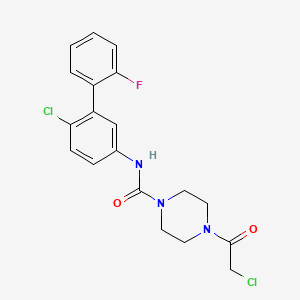
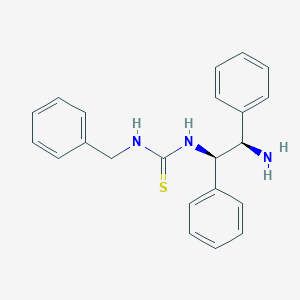

![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)
